molecular formula C24H23ClN2O3 B2665983 N1-(3-chloro-4-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide CAS No. 941894-90-2

N1-(3-chloro-4-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide

Cat. No.: B2665983
CAS No.: 941894-90-2
M. Wt: 422.91
InChI Key: MSYZVIJIDLNLKR-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide is a complex organic compound characterized by its unique chemical structure. This compound features a chloro and methoxy group on a phenyl ring, linked to an oxalamide moiety, which is further connected to a 3,3-diphenylpropyl group. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-chloro-4-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide typically involves multiple steps, starting with the preparation of the core phenyl ring. The chloro and methoxy groups are introduced through halogenation and methoxylation reactions, respectively. The oxalamide moiety is then formed by reacting the phenyl compound with oxalyl chloride under controlled conditions. Finally, the 3,3-diphenylpropyl group is attached through a coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and advanced purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: N1-(3-chloro-4-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted phenyl compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel polymers and materials with specific properties.

Biology: In biological research, N1-(3-chloro-4-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide is utilized in the study of enzyme inhibitors and receptor binding assays. Its ability to interact with biological targets makes it valuable in drug discovery and development.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features may contribute to the development of drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its chemical properties make it suitable for applications requiring high stability and resistance to environmental factors.

Mechanism of Action

The mechanism by which N1-(3-chloro-4-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.

Comparison with Similar Compounds

  • N1-(3-chloro-4-methoxyphenyl)-N2-(2,2-diphenylpropyl)oxalamide

  • N1-(3-chloro-4-methoxyphenyl)-N2-(4,4-diphenylbutyl)oxalamide

  • N1-(3-chloro-4-methoxyphenyl)-N2-(3,3-diphenylpropyl)amide

Uniqueness: N1-(3-chloro-4-methoxyphenyl)-N2-(3,3-diphenylpropyl)oxalamide stands out due to its specific structural features, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and biological effects, making it a valuable tool in research and industry.

This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and versatile applications make it a compound of great interest for future research and development.

Properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-(3,3-diphenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O3/c1-30-22-13-12-19(16-21(22)25)27-24(29)23(28)26-15-14-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,16,20H,14-15H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYZVIJIDLNLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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